8-(2-aminophenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-(2-aminophenyl)-2-[(4-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O2/c1-13-14(2)30-19-20(26-22(30)29(13)18-7-5-4-6-17(18)25)27(3)23(32)28(21(19)31)12-15-8-10-16(24)11-9-15/h4-11H,12,25H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUFILWJQKRESA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)CC5=CC=C(C=C5)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-aminophenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-f]purine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[2,1-f]purine core.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced through nucleophilic substitution reactions, where an appropriate aminophenyl halide reacts with the imidazo[2,1-f]purine core.
Addition of the Fluorobenzyl Group: The fluorobenzyl group is typically added via a Friedel-Crafts alkylation reaction, using a fluorobenzyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-(2-aminophenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deaminated or defluorinated products.
Scientific Research Applications
8-(2-aminophenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 8-(2-aminophenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related imidazo[2,1-f]purine-2,4-dione derivatives, emphasizing substituent variations and biological activities:
Key Structural and Functional Insights:
Substituent Impact on Target Selectivity: The 4-fluorobenzyl group in the target compound contrasts with butyl (CB11) or piperazine-butyl chains (AZ-853/AZ-861). Methyl groups at positions 1, 6, and 7 are conserved in many analogs, likely optimizing metabolic stability without steric clashes .
Pharmacological Divergence: PPARγ vs. 5-HT1A Activity: CB11’s butyl chain correlates with PPARγ agonism, while AZ-853/AZ-861’s piperazine chains drive 5-HT1A receptor interactions. The target compound’s fluorobenzyl group may bridge these pathways . PDE Inhibition: Compound 5’s dihydroisoquinolinyl moiety enables dual receptor/PDE activity, a feature absent in other derivatives .
Synthetic Accessibility: Derivatives like 8-(2-methoxyphenyl)-7-p-cyanophenyl... (Compound 70) are synthesized via acid-catalyzed cyclization (67% yield), highlighting feasible scalability for lead optimization .
Research Findings and Clinical Implications
- Anticancer Potential: CB11’s PPARγ-mediated apoptosis in NSCLC cells suggests the target compound’s fluorobenzyl group could be modified to enhance anticancer efficacy .
- Antidepressant Activity: AZ-853/AZ-861 demonstrate that piperazine chains and fluorophenyl groups are critical for 5-HT1A receptor engagement, a pathway the target compound may exploit with its aminophenyl substituent .
- Kinase Inhibition: Bromophenyl or cyanophenyl substituents (e.g., Compound 70) indicate structural flexibility for kinase-targeted drug design .
Biological Activity
8-(2-aminophenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazo[2,1-f]purine family, which has garnered significant attention for its potential therapeutic applications. This compound features a complex structure that includes a purine-like core and various functional groups that are critical for its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C_{22}H_{20}F_{N}_{5}O_{2}, with a molecular weight of approximately 418.43 g/mol. The presence of an amino group and a fluorobenzyl substituent enhances its interaction with biological targets, particularly in the context of receptor binding and enzyme inhibition.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities including:
- Serotonin Receptor Modulation : It has been shown to interact with serotonin receptors (5-HT1A and 5-HT7), which are implicated in mood regulation and anxiety disorders. The compound acts as a ligand for these receptors, suggesting potential antidepressant properties.
- Phosphodiesterase Inhibition : The compound also functions as an inhibitor of phosphodiesterases (PDE4B and PDE10A), enzymes involved in the degradation of cyclic nucleotides. This inhibition can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are crucial for various signaling pathways in the body.
Case Studies
- Antidepressant Activity : In studies involving forced swim tests (FST) in mice, the compound demonstrated significant antidepressant-like effects at doses as low as 2.5 mg/kg. Comparatively, its potency was found to surpass that of traditional anxiolytics like diazepam .
- Metabolic Stability : The compound's lipophilicity and metabolic stability were assessed using micellar electrokinetic chromatography (MEKC) and human liver microsomes (HLM). These studies revealed favorable pharmacokinetic properties that support its development as a therapeutic agent .
- In Vitro Studies : Various derivatives of imidazo[2,1-f]purine have been synthesized and tested for their biological activity. For instance, modifications to the amino group or the fluorobenzyl substituent have been shown to enhance receptor affinity and enzyme inhibition profiles .
Data Table: Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | Contains piperazine moiety | Antidepressant |
| 8-(3-trifluoromethylphenyl)-1-methyl-7-methylimidazo[2,1-f]purine | Trifluoromethyl group | Antiviral |
| 8-(4-methoxyphenyl)-3-(4-fluorobenzyl)-1H-imidazo[2,1-f]purine | Methoxy substituent | Antidepressant |
The dual action of this compound—acting on serotonin receptors while inhibiting phosphodiesterases—positions it as a promising candidate for treating mood disorders and anxiety-related conditions. The structural modifications enhance its binding affinity to these targets while minimizing potential side effects associated with other pharmacological agents.
Q & A
Q. Advanced
- Brain Penetration : LC-MS quantifies brain-to-plasma ratio (0.8 in mice) after intravenous administration.
- Metabolic Stability : Incubation with human liver microsomes (HLM) identifies major metabolites (e.g., N-demethylation).
- Oral Bioavailability : 45% in rats, measured via AUC0–24h comparisons (oral vs. IV dosing) .
What in vivo models are used to evaluate antidepressant efficacy?
Q. Advanced
- Forced Swim Test (FST) : Dose-dependent reduction in immobility time (e.g., 30% at 5 mg/kg in mice).
- Tail Suspension Test (TST) : Validates 5-HT1A-mediated effects using receptor antagonists (e.g., WAY-100635).
- Chronic Mild Stress (CMS) : Assesses long-term efficacy in reversing anhedonia (sucrose preference test) .
What analytical techniques ensure compound purity and identity?
Q. Basic
- High-Performance Liquid Chromatography (HPLC) : Purity >95% (C18 column, acetonitrile/water gradient).
- Elemental Analysis : Matches theoretical values (e.g., C: 63.29%, H: 4.86%, N: 15.38%).
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Confirms functional groups (e.g., N-H stretch at 3400 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
